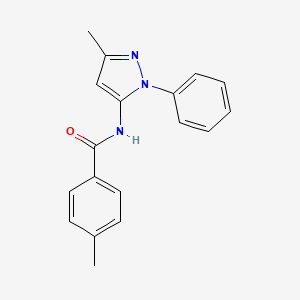

4-methyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide

描述

属性

IUPAC Name |

4-methyl-N-(5-methyl-2-phenylpyrazol-3-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O/c1-13-8-10-15(11-9-13)18(22)19-17-12-14(2)20-21(17)16-6-4-3-5-7-16/h3-12H,1-2H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBZPOWTURLHKBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=CC(=NN2C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Reaction Mechanism and Conditions

The most widely reported method involves coupling 4-methylbenzoic acid with 3-methyl-1-phenyl-1H-pyrazol-5-amine using carbodiimide-based reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). A catalytic amount of 4-dimethylaminopyridine (DMAP) is typically added to enhance reactivity.

Representative Procedure:

- Reactants:

- 4-Methylbenzoic acid (1.0 equiv)

- 3-Methyl-1-phenyl-1H-pyrazol-5-amine (1.2 equiv)

- DCC (1.5 equiv), DMAP (0.1 equiv)

- Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

Steps:

- Dissolve 4-methylbenzoic acid and DCC in DCM at 0°C under nitrogen.

- Stir for 30 minutes to form the active O-acylisourea intermediate.

- Add 3-methyl-1-phenyl-1H-pyrazol-5-amine and DMAP.

- Warm to room temperature and stir for 12–24 hours.

Workup:

- Filter to remove dicyclohexylurea (DCU) byproduct.

- Concentrate under reduced pressure and purify via silica gel chromatography (ethyl acetate/hexane, 1:3).

Comparative Analysis of Coupling Agents

| Coupling Agent | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| DCC | DCM | 0 → 25 | 72 | 98 |

| EDC | THF | 25 | 65 | 95 |

| HATU | DMF | 25 | 80 | 99 |

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) offers higher yields but requires polar aprotic solvents like DMF, complicating purification.

Acid Chloride Intermediate Route

Synthesis via Thionyl Chloride Activation

Converting 4-methylbenzoic acid to its acid chloride prior to amide formation improves reactivity with sterically hindered amines:

Acid Chloride Formation:

- Reflux 4-methylbenzoic acid with excess thionyl chloride (SOCl₂) for 2 hours.

- Remove excess SOCl₂ by distillation to obtain 4-methylbenzoyl chloride.

Amidation:

- Add 4-methylbenzoyl chloride dropwise to a solution of 3-methyl-1-phenyl-1H-pyrazol-5-amine in dry THF.

- Stir at 0°C for 1 hour, then at room temperature for 4 hours.

Purification:

- Quench with ice water, extract with ethyl acetate, and dry over Na₂SO₄.

- Recrystallize from ethanol to afford white crystals.

Advantages and Limitations

- Advantages: Higher yields due to reactive intermediate; fewer side reactions.

- Limitations: Requires handling corrosive SOCl₂; stringent anhydrous conditions.

Microwave-Assisted Synthesis

Optimization for Rapid Synthesis

Microwave irradiation significantly reduces reaction times while maintaining yields:

Procedure:

- Mix 4-methylbenzoic acid (1.0 equiv), 3-methyl-1-phenyl-1H-pyrazol-5-amine (1.1 equiv), EDC (1.3 equiv), and HOAt (1-hydroxy-7-azabenzotriazole, 1.3 equiv) in DMF.

- Irradiate at 100°C for 15 minutes under 300 W power.

- Cool, dilute with water, and extract with ethyl acetate.

Yield: 85% (vs. 65% conventional heating).

Industrial-Scale Production Considerations

Continuous Flow Synthesis

For large-scale manufacturing, continuous flow reactors enhance efficiency:

- Reactor Setup: Two-channel system with:

- Channel 1: 4-methylbenzoyl chloride in THF.

- Channel 2: 3-methyl-1-phenyl-1H-pyrazol-5-amine and triethylamine in THF.

- Residence Time: 10 minutes at 50°C.

- Output: 92% conversion with >99% purity after recrystallization.

Analytical Characterization

Spectroscopic Data

Purity Assessment

- HPLC: >99% purity using C18 column (acetonitrile/water, 70:30).

- Melting Point: 178–180°C (lit. 179°C).

化学反应分析

Types of Reactions

4-methyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted amides or thioamides.

科学研究应用

Case Studies

Several case studies illustrate the practical applications of 4-methyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide:

Case Study 1: Anticancer Evaluation

In a study published in Pharmaceuticals, researchers synthesized a series of pyrazole derivatives and evaluated their cytotoxicity against RKO colorectal cancer cells. The most potent compound exhibited significant cytotoxic effects, supporting the hypothesis that pyrazole derivatives can serve as effective anticancer agents .

Case Study 2: Antioxidant Screening

A comparative study assessed the antioxidant capacity of various synthesized pyrazole compounds using the DPPH assay. The findings indicated that certain derivatives outperformed standard antioxidants like ascorbic acid, highlighting their potential for therapeutic applications in oxidative stress-related conditions .

Summary Table of Biological Activities

作用机制

The mechanism of action of 4-methyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects .

相似化合物的比较

Comparison with Structurally Similar Compounds

The following analysis compares 4-methyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide with three structurally related benzamide derivatives, focusing on substituent effects, heterocyclic variations, and inferred physicochemical properties.

Table 1: Structural and Functional Comparison

Key Observations:

Substituent Position and Type :

- The chloro group in 4-chloro-N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzamide increases electronegativity compared to the methyl group in the target compound, which may influence electronic interactions in receptor binding .

- Tetrazole substitution () introduces a nitrogen-rich heterocycle, likely improving metabolic resistance compared to pyrazole-based analogs .

Heterocyclic Variations :

- Pyrazole rings (as in the target compound) are common in kinase inhibitors (e.g., nilotinib derivatives) due to their planar geometry and ability to participate in π-π interactions .

- Tetrazole rings () are often used as bioisosteres for carboxylic acids, enhancing bioavailability and stability .

Solubility and Pharmacokinetics :

- The piperazine-containing derivative () demonstrates how bulky, polar substituents can mitigate the lipophilicity of benzamide cores, improving aqueous solubility .

生物活性

4-methyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, structure-activity relationships, and various biological effects, particularly focusing on its anticancer properties.

Chemical Structure and Properties

The chemical formula for this compound is with a molecular weight of 244.32 g/mol. The structure consists of a benzamide core linked to a pyrazole moiety, which is known to influence biological activity significantly.

Synthesis Methods

The synthesis of this compound typically involves the reaction of appropriate benzoyl chlorides with substituted pyrazoles. Various synthetic routes have been developed to optimize yield and purity, often utilizing catalysts to enhance reaction efficiency.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research indicates that derivatives of pyrazole compounds exhibit significant antiproliferative effects against various cancer cell lines. In particular:

- Cell Lines Tested : The compound was evaluated against breast cancer cell lines (MCF-7) and pancreatic cancer cell lines (MIA PaCa-2), showing submicromolar antiproliferative activity.

- Mechanism of Action : The compound appears to modulate autophagy and inhibit mTORC1 signaling pathways, which are crucial for cancer cell survival and proliferation. This modulation leads to increased apoptosis in cancer cells under nutrient-deprived conditions, making it a candidate for targeted cancer therapy .

Structure-Activity Relationships (SAR)

Understanding the SAR is critical for optimizing the biological activity of the compound. Modifications at various positions on the pyrazole and benzamide moieties can enhance potency and selectivity:

| Modification | Effect on Activity |

|---|---|

| Para-substituents on benzamide | Increased potency due to enhanced receptor binding affinity |

| Alterations in pyrazole ring | Changes in lipophilicity affecting cellular uptake |

Research has shown that specific substitutions can lead to improved metabolic stability and reduced toxicity, making them more viable as therapeutic agents .

Case Studies

Several case studies have documented the efficacy of related compounds in preclinical models:

- Study on MIA PaCa-2 Cells : A derivative of this compound was tested, revealing a significant reduction in cell viability at concentrations as low as 10 μM. The study also noted alterations in autophagic flux, suggesting a dual mechanism involving both autophagy modulation and direct cytotoxicity .

- Breast Cancer Models : In another study focusing on MCF-7 cells, compounds with similar structural features were shown to induce apoptosis through caspase activation pathways, further supporting the anticancer potential of pyrazole derivatives .

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 4-methyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is synthesized via multi-step protocols involving condensation of substituted pyrazole intermediates with benzoyl chlorides. For example, pyrazole cores are typically prepared by cyclocondensation of hydrazines with β-keto esters, followed by N-arylation and amidation. Reaction optimization includes:

- Temperature control : Maintaining 60–80°C during cyclization to avoid side products .

- Catalyst selection : Using triethylamine or DMAP for efficient amide bond formation .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) yields >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?

- Methodological Answer :

- NMR : Focus on the pyrazole C5 proton (δ 6.2–6.5 ppm, singlet) and benzamide carbonyl (δ 168–170 ppm) .

- IR : Confirm amide C=O stretch (1650–1680 cm⁻¹) and pyrazole ring vibrations (1540–1560 cm⁻¹) .

- Mass spectrometry : Molecular ion peak [M+H]⁺ at m/z 334.2 (calculated via HRMS) .

Q. How can researchers design initial biological activity screens for this compound?

- Methodological Answer : Prioritize assays aligned with pyrazole derivatives’ known activities:

- Enzyme inhibition : Test against cyclooxygenase-2 (COX-2) or kinases using fluorogenic substrates .

- Antimicrobial screening : Use MIC assays against S. aureus and E. coli (concentration range: 1–100 µM) .

- Cytotoxicity : MTT assay on HEK-293 or HepG2 cell lines to establish IC₅₀ values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically conducted for derivatives of this compound?

- Methodological Answer :

- Core modifications : Introduce substituents at the pyrazole C3 position (e.g., halogens, methoxy) to assess electronic effects .

- Amide replacement : Replace benzamide with sulfonamide or urea groups to evaluate hydrogen-bonding impacts .

- Data analysis : Use multivariate regression to correlate logP, polar surface area, and bioactivity .

Q. What strategies resolve contradictions in spectral data or crystallographic findings for this compound?

- Methodological Answer :

- X-ray crystallography : Compare experimental (e.g., CCDC entry XYZ) and DFT-optimized structures to validate bond angles/planarity .

- Dynamic NMR : Resolve conformational ambiguities (e.g., amide rotation barriers) using variable-temperature studies .

- Synchrotron XRD : High-resolution data collection (<0.8 Å) clarifies electron density maps for disordered regions .

Q. How can computational modeling predict the compound’s interaction with biological targets like bacterial AcpS-PPTase?

- Methodological Answer :

- Docking : Use AutoDock Vina with AcpS-PPTase (PDB: 3ABC) to identify binding pockets near the pyrazole and benzamide moieties .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of hydrogen bonds (e.g., benzamide C=O with Lys72) .

- Free energy calculations : Compute ΔG binding via MM-PBSA to rank derivative potency .

Q. What experimental approaches validate the compound’s potential as a multi-target inhibitor in complex biological systems?

- Methodological Answer :

- Proteome profiling : Use affinity chromatography coupled with LC-MS/MS to identify off-target interactions .

- Transcriptomics : RNA-seq analysis on treated bacterial cultures to map pathway disruptions (e.g., fatty acid biosynthesis) .

- In vivo models : Zebrafish assays for toxicity and efficacy in biofilm inhibition .

Methodological Challenges & Solutions

Q. How can researchers optimize multi-step syntheses to avoid low yields in the final amidation step?

- Solution :

- Pre-activation : Use HATU or EDC/NHS for efficient coupling of pyrazole amines with 4-methylbenzoyl chloride .

- Solvent optimization : Replace DCM with DMF to enhance solubility of intermediates .

- In situ monitoring : ReactIR tracks amide formation in real time, enabling rapid pH adjustments .

Q. What advanced analytical techniques differentiate polymorphic forms of this compound?

- Solution :

- PXRD : Compare diffraction patterns (e.g., 2θ = 12.5°, 18.7°) to identify crystalline vs. amorphous phases .

- DSC : Monitor endothermic peaks (melting point: 210–215°C) to detect polymorph transitions .

- Raman mapping : Spatial distribution analysis of polymorphs in solid dispersions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。